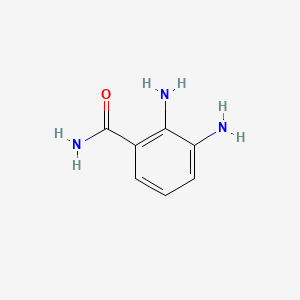

2,3-Diaminobenzamide

Overview

Description

2,3-Diaminobenzamide is a chemical compound with the molecular formula C7H9N3O . It has a molecular weight of 151.17 g/mol . The IUPAC name for this compound is 2,3-diaminobenzamide . The compound is represented by the canonical SMILES notation as C1=CC(=C(C(=C1)N)N)C(=O)N .

Molecular Structure Analysis

The InChI representation of 2,3-Diaminobenzamide is InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11) . The InChIKey for this compound is NAWJZCSEYBQUGY-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Diaminobenzamide include a density of 1.3±0.1 g/cm³, a boiling point of 315.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 95.1 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,3-Diaminobenzamide can react with aldehydes under visible light irradiation at ambient temperature to synthesize various heterocyclic compounds. This reaction is facilitated by the presence of a photocatalyst and an oxidant, leading to compounds with potential pharmacological properties .

Chemosensor Development

This compound has been used to develop efficient chemosensors for the selective detection of cyanide ions in water. Such sensors are crucial for environmental monitoring and public health .

Dopamine Receptor Research

In medicinal chemistry, derivatives of 2,3-Diaminobenzamide have been synthesized for the evaluation of their potential as dopamine D3 receptor antagonists, which could be relevant in treating neurological disorders .

Antioxidant and Antibacterial Activities

Novel amides synthesized from 2,3-Diaminobenzamide have shown promising antioxidant and antibacterial activities, indicating potential applications in developing new therapeutic agents .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound can interact with various aldehydes under certain conditions .

Mode of Action

2,3-Diaminobenzamide can react with aldehydes under visible light irradiation at ambient temperature in the presence of PYTZ and pumping air (or other oxidant) to obtain the desired compound . This suggests that 2,3-Diaminobenzamide may act as a reactant in certain chemical reactions, particularly in the synthesis of benzimidazole derivatives .

Biochemical Pathways

The compound’s ability to react with aldehydes suggests it may play a role in reactions involving these compounds .

Result of Action

The compound’s ability to react with aldehydes under certain conditions suggests it may contribute to the synthesis of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Diaminobenzamide. For instance, the compound’s reaction with aldehydes occurs under visible light irradiation at ambient temperature . This suggests that light and temperature may play a role in the compound’s activity.

properties

IUPAC Name |

2,3-diaminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWJZCSEYBQUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440634 | |

| Record name | 2,3-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

711007-44-2 | |

| Record name | 2,3-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

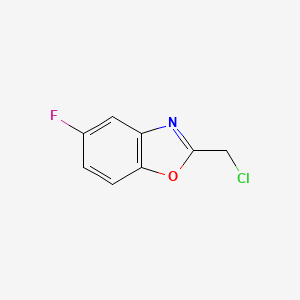

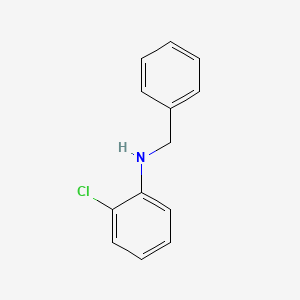

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do catalysts like PYTZ impact the synthesis of benzimidazoles, and could similar approaches be applied to 2,3-diaminobenzamide as a starting material?

A1: The research article demonstrates that PYTZ acts as an efficient catalyst for the one-pot synthesis of 2-substituted-1H-4-carboxamide benzimidazoles. [] While the study doesn't specifically utilize 2,3-diaminobenzamide, it highlights the potential of similar catalytic approaches for synthesizing benzimidazole derivatives. Further research would be needed to explore the reactivity of 2,3-diaminobenzamide under similar reaction conditions and to determine the optimal catalyst for achieving desired products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)